(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 683743-06-8
VCID: VC17254950
InChI: InChI=1S/C7H14N2O2/c1-2-5-3-7(8,4-9-5)6(10)11/h5,9H,2-4,8H2,1H3,(H,10,11)/t5-,7+/m1/s1
SMILES:
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid

CAS No.: 683743-06-8

Cat. No.: VC17254950

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid - 683743-06-8

Specification

CAS No. 683743-06-8
Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C7H14N2O2/c1-2-5-3-7(8,4-9-5)6(10)11/h5,9H,2-4,8H2,1H3,(H,10,11)/t5-,7+/m1/s1
Standard InChI Key HNUJUTSLCRYGAV-VDTYLAMSSA-N
Isomeric SMILES CC[C@@H]1C[C@](CN1)(C(=O)O)N
Canonical SMILES CCC1CC(CN1)(C(=O)O)N

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid centers on a pyrrolidine ring, a saturated five-membered heterocycle with one nitrogen atom. The compound’s stereochemistry is defined by the (3S,5R) configuration, which dictates its three-dimensional arrangement and biological interactions . The 3-position hosts both an amino (-NH2) and a carboxylic acid (-COOH) group, creating a zwitterionic structure under physiological conditions. At the 5-position, an ethyl (-CH2CH3) substituent introduces steric bulk, influencing conformational flexibility and binding affinity .

Comparative Analysis with Related Pyrrolidine Derivatives

Pyrrolidine derivatives are ubiquitous in bioactive molecules due to their rigidity and ability to mimic peptide bonds. The table below contrasts key structural features of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid with analogous compounds:

CompoundSubstituentsBiological Role
L-Proline-COOH at C2, -NH at C1Collagen synthesis, protein folding
(3S,5R)-Target Compound-COOH/-NH2 at C3, -C2H5 at C5Potential ion channel modulation
5-Ethylpyrrolidine-3-carboxylate-COOR at C3, -C2H5 at C5Synthetic intermediate

The ethyl group at C5 distinguishes this compound from simpler pyrrolidine derivatives like proline, potentially enhancing its selectivity for biological targets .

Synthetic Methodologies

Stereochemical Control

The patent emphasizes the use of chiral catalysts to achieve high enantiomeric excess (ee > 90%). For instance, (3R,5S)-ethyl 5-ethylpyrrolidine-3-carboxylate is obtained using a proline-derived catalyst, demonstrating the feasibility of accessing the desired (3S,5R) configuration .

Challenges and Future Directions

Synthetic Optimization

Current methods require multi-step protocols with stringent stereochemical control. Future work could explore enzymatic catalysis or flow chemistry to improve yield and reduce waste .

Biological Profiling

In vitro assays are needed to validate the compound’s hypothesized ion channel activity. Patch-clamp studies on neuronal cells could elucidate its effects on sodium or calcium currents .

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